molecular formula C19H18N2O3S B2967581 methyl 4-((3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)benzoate CAS No. 391877-04-6

methyl 4-((3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)benzoate

Cat. No.: B2967581
CAS No.: 391877-04-6
M. Wt: 354.42
InChI Key: PCPVGDPAWCUUNJ-UHFFFAOYSA-N
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Description

Methyl 4-((3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl)benzoate is a synthetic small molecule featuring a 7-membered cyclohepta[b]thiophene core substituted with a cyano group at position 3 and a carbamoyl-linked methyl benzoate moiety at position 2. Its molecular formula is C₂₁H₂₀N₂O₃S, with a molecular weight of 380.46 g/mol.

Properties

IUPAC Name

methyl 4-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-24-19(23)13-9-7-12(8-10-13)17(22)21-18-15(11-20)14-5-3-2-4-6-16(14)25-18/h7-10H,2-6H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPVGDPAWCUUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Replacing the benzamide group in T187 with a methyl benzoate carbamoyl group (target compound) introduces an ester moiety, which could alter metabolic stability and solubility .

Substituent Variations and Functional Group Impact

The target compound’s 3-cyano and methyl benzoate groups differentiate it from analogues with alternative substituents:

Compound Name Substituents at Position 2 Substituents at Position 3 Key Properties/Activities Reference
Target Compound Methyl 4-carbamoylbenzoate Cyano Enhanced polarity; potential for H-bonding
2-Chloro-N-(3-cyano-cyclohepta[b]thiophen-2-yl)acetamide Chloroacetamide Cyano Reactivity: Chloroacetamide may confer electrophilicity, increasing toxicity risks
1-(3-Cyano-cyclohepta[b]thiophen-2-yl)-3-(4-(trifluoromethyl)phenyl)thiourea 4-(Trifluoromethyl)phenyl thiourea Cyano Improved lipophilicity (logP ~3.2); potential CNS penetration
N-(3-Cyano-cyclohepta[b]thiophen-2-yl)propanamide Propanamide Cyano Reduced steric bulk compared to benzoate derivatives

Key Observations :

  • Polarity : The methyl benzoate carbamoyl group in the target compound likely enhances aqueous solubility compared to lipophilic substituents like trifluoromethylphenyl thiourea .
  • Reactivity : Unlike the chloroacetamide derivative , the target compound’s ester group is less prone to nucleophilic substitution, suggesting improved stability.

Key Observations :

  • Precursor Availability: High-yield synthesis of the 3-cyano-cyclohepta[b]thiophen-2-amine precursor (~75%) supports scalable production of derivatives like the target compound .
  • Functionalization : Introducing the methyl benzoate group likely requires coupling reactions (e.g., carbamoylation), which may necessitate optimization to avoid side products .

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